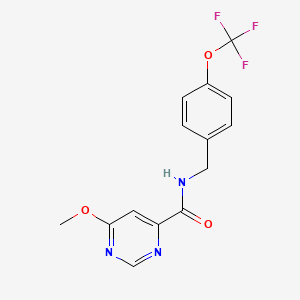

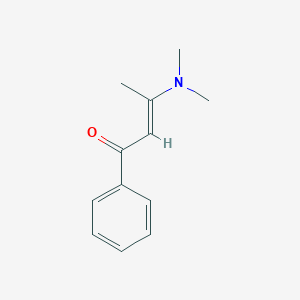

![molecular formula C17H13N5O3S B2837391 N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034503-96-1](/img/structure/B2837391.png)

N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

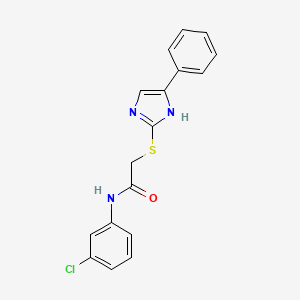

“N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzo[d]thiazole-6-carboxamide” is a complex organic compound. It incorporates a bicyclic cytosine analogue 7,8-dihydropyrido[2,3-d]pyrimidin-2-one . This compound is known for its significant enhancement of DNA duplex stability .

Synthesis Analysis

The synthesis of such compounds often involves the fusion of a pyridine and a pyrimidine ring . The specific synthesis process for this compound is not available in the retrieved papers.Molecular Structure Analysis

The molecular structure of this compound involves a bicyclic cytosine analogue 7,8-dihydropyrido[2,3-d]pyrimidin-2-one (X), in which the N4 and C5 atoms are linked via a cis-propenyl unit . The additional ring of the base is stacked on the thymine bases at the 5′-side and overall exhibits greatly enhanced stacking interactions .Scientific Research Applications

Synthesis and Structural Characterization

- The synthesis of various derivatives of pyrimidine and thiazole compounds involves innovative methodologies that yield products with potential biological activities. These syntheses often employ key intermediates like benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, leading to compounds with diverse pharmacological potentials (Abu‐Hashem et al., 2020).

Anticancer Activities

- Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents, indicating the potential for developing new therapeutic agents targeting cancer and inflammation (Rahmouni et al., 2016).

- Some pyrimidine derivatives clubbed with thiazolidinone exhibit promising anticancer activity, particularly against cervical cancer cell lines, indicating their potential as lead compounds for further anticancer drug development (Verma & Verma, 2022).

Antimicrobial Activities

- New pyrimidine and thiophene derivatives have been synthesized and shown to possess antibacterial and anti-inflammatory activities, underscoring the significance of these compounds in developing new antimicrobial therapies (Lahsasni et al., 2018).

Enabling Stem Cell Research

- The small molecule thiazovivin is known to improve the generation of human induced pluripotent stem cells from fibroblasts, demonstrating the compound's utility in stem cell research and regenerative medicine (Ries et al., 2013).

Drug Design and QSAR Studies

- Design, synthesis, and QSAR studies of compounds derived from benzothiazole and pyrazol-5-ones have revealed a new class of promising antibacterial agents, highlighting the role of computational and synthetic chemistry in drug discovery (Palkar et al., 2017).

Mechanism of Action

Target of Action

Compounds with similar structures, such as pyrido[2,3-d]pyrimidines, are known to have versatile biological activities, including anti-tumor, antibacterial, antifungal, and anti-proliferative cdk2 inhibitor activities .

Mode of Action

Pyrido[2,3-d]pyrimidines, which share a similar structure, are known to inhibit dihydrofolate reductase (dhfr), mtor kinase, and exhibit cytotoxic activities . These actions are generally attributed to the inhibition of key enzymes or proteins involved in cellular processes.

Biochemical Pathways

Based on the known activities of similar compounds, it can be inferred that the compound may affect pathways related to cell proliferation, bacterial growth, and fungal growth .

Pharmacokinetics

Most of the synthesized compounds with similar structures were predicted to have good pharmacokinetics properties in a theoretical kinetic study .

Result of Action

Similar compounds have been shown to exhibit antimicrobial and cytotoxic activities, suggesting that this compound may also have similar effects .

Action Environment

A study has shown that a photochemical dehydrogenation process can be used to synthesize c5–c6 unsaturated systems with concomitant formation of a long-lived radical . This suggests that light exposure could potentially influence the compound’s action.

Future Directions

The future directions for this compound could involve further exploration of its potential uses in biotechnology, such as in DNA microarrays and as therapeutic agents . Its ability to increase the duplex stability when they hybridize to the defined target sequences on DNA or RNA makes it a promising candidate for these applications .

Properties

IUPAC Name |

N-[2-(2,4-dioxo-1H-pyrido[2,3-d]pyrimidin-3-yl)ethyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13N5O3S/c23-15(10-3-4-12-13(8-10)26-9-20-12)19-6-7-22-16(24)11-2-1-5-18-14(11)21-17(22)25/h1-5,8-9H,6-7H2,(H,19,23)(H,18,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLFFMOJOIHPMFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(NC(=O)N(C2=O)CCNC(=O)C3=CC4=C(C=C3)N=CS4)N=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

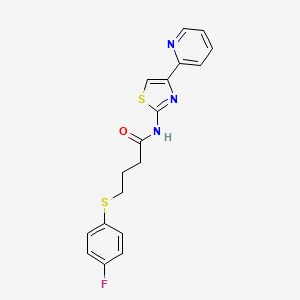

![5-(N-(benzo[d][1,3]dioxol-5-ylmethyl)sulfamoyl)-N-(2-chlorobenzyl)furan-2-carboxamide](/img/structure/B2837316.png)

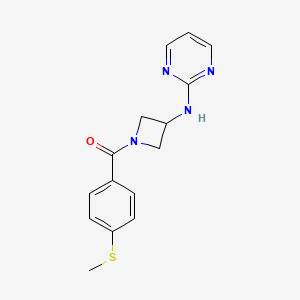

![1-Boc-4-[(benzyloxy)methyl]-4-piperidinecarboxylic acid](/img/structure/B2837322.png)

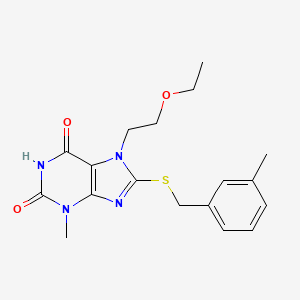

![9-(5-chloro-2-methylphenyl)-1,7-dimethyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2837324.png)

![2-cyano-3-{2,5-dimethyl-1-[(oxolan-2-yl)methyl]-1H-pyrrol-3-yl}-N-methoxy-N-methylprop-2-enamide](/img/structure/B2837329.png)

![[2-(1,3-Thiazol-2-yl)phenyl]methanamine hydrochloride](/img/structure/B2837330.png)